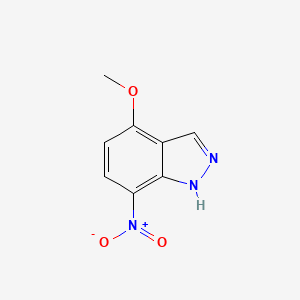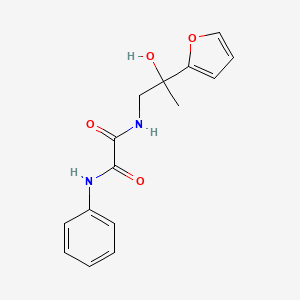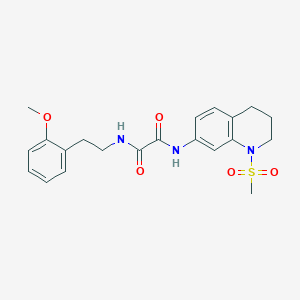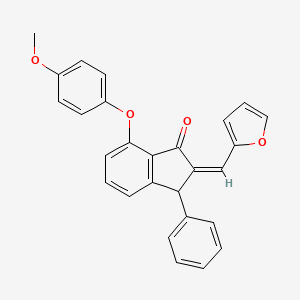
4-Methoxy-7-nitro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methoxy-7-nitro-1H-indazole” is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the indazole ring .
Chemical Reactions Analysis
Indazoles can undergo various chemical reactions. For instance, they can be synthesized from 2-fluorobenzaldehydes or their O-methyloximes with hydrazine . They can also be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
科学的研究の応用
Inhibition of Nitric Oxide Synthase
4-Methoxy-7-nitro-1H-indazole and related compounds, such as 7-methoxy-1H-indazole, have been studied for their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the synthesis of nitric oxide (NO), a significant neurotransmitter and signaling molecule. The structural analysis of 7-methoxy-1H-indazole revealed that the methoxy group lies in the plane of the indazole system, which contributes to its inhibitory activity against NOS. Such inhibitors have potential applications in neurological research, particularly in studies related to the modulation of NO signaling in the brain (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Synthesis of Indazole Derivatives
The synthesis and structural characterization of indazole derivatives, including those with methoxy and nitro substitutions, are crucial for developing new compounds with potential pharmacological applications. For instance, the molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was studied, revealing insights into its crystalline form, which could aid in the design of novel compounds with enhanced biological activity (Ebert, Köckerling, & Mamat, 2012).
Catalytic Synthesis of Sulfanyl-Indazole Derivatives
Research on the catalytic systems for synthesizing sulfanyl-indazole derivatives highlights the versatility of indazole compounds in chemical synthesis. For example, the treatment of nitro derivatives of indazole with stannous chloride and alkanethiol led to the formation of new N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides. This process demonstrates the applicability of indazole derivatives in developing sulfonamide-based compounds, which are significant in medicinal chemistry (Kouakou et al., 2015).
Photocleavage Properties of Nitroindolines
The study of the photocleavage properties of 1-acyl-7-nitroindolines, which can yield 7-nitrosoindole and carboxylic acid upon photolysis, underscores the potential of nitroindazole derivatives in photochemical applications. The effect of substituents, such as the methoxy group, on the efficiency of photocleavage, offers valuable insights into designing photo-responsive compounds, especially for neuroactive amino acids release (Papageorgiou & Corrie, 2000).
Safety and Hazards
Safety data for “4-Methoxy-7-nitro-1H-indazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ . They are used in the treatment of various diseases such as hypertension, cancer, depression, inflammation, and bacterial infections .
Mode of Action
Indazole derivatives are known to interact with their targets and cause changes that lead to their medicinal effects . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, indazoles can inhibit phosphoinositide 3-kinase δ, affecting the related signaling pathways .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting that 4-Methoxy-7-nitro-1H-indazole might have similar effects.
特性
IUPAC Name |
4-methoxy-7-nitro-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-2-6(11(12)13)8-5(7)4-9-10-8/h2-4H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDXNBYEODREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)
![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)



![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)


![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)

